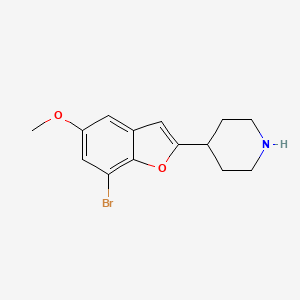








|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[O:9][C:8]([CH:11]3[CH2:16][CH2:15][N:14](C(OCC)=O)[CH2:13][CH2:12]3)=[CH:7][C:6]=2[CH:5]=[C:4]([O:22][CH3:23])[CH:3]=1.[OH-].[K+]>C(O)CO.C1(C)C=CC=CC=1>[Br:1][C:2]1[C:10]2[O:9][C:8]([CH:11]3[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]3)=[CH:7][C:6]=2[CH:5]=[C:4]([O:22][CH3:23])[CH:3]=1 |f:1.2|
|


|
Name
|
4-(7-bromo-5-methoxy-benzofuran-2-yl)-1-ethoxycarbonyl-piperidine
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=2C=C(OC21)C2CCN(CC2)C(=O)OCC)OC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the resulting cloudy solution is heated at 160°
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 100°
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled further to 20°
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction solution is extracted twice with 1000 ml of water each time
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solution in methanesulfonic acid is adjusted to pH 12 by the addition of 30% sodium hydroxide solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
|
Type
|
STIRRING
|
|
Details
|
by shaking with 1000 ml of chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform solution is dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
Crystallisation from ethyl acetate
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=CC=2C=C(OC21)C2CCNCC2)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |